molecular formula C9H11F2NO2 B3157239 [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine CAS No. 847744-28-9

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Cat. No.: B3157239
CAS No.: 847744-28-9
M. Wt: 203.19 g/mol
InChI Key: ZWAKVWRYSDUYIZ-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a useful research compound. Its molecular formula is C9H11F2NO2 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(difluoromethoxy)-3-methoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAKVWRYSDUYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243633
Record name 4-(Difluoromethoxy)-3-methoxybenzenemethanamine
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Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-28-9
Record name 4-(Difluoromethoxy)-3-methoxybenzenemethanamine
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Record name 4-(Difluoromethoxy)-3-methoxybenzenemethanamine
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Record name [4-(difluoromethoxy)-3-methoxyphenyl]methanamine
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Using Sodium Chlorodifluoroacetate Clcf₂co₂na :a More Convenient and Operationally Simpler Laboratory Scale Method Uses Sodium Chlorodifluoroacetate As the Difluorocarbene Precursor.chemicalbook.comheating This Stable, Solid Salt in a Polar Aprotic Solvent Like Dmf , Often with a Base Such As Cesium Carbonate, Causes It to Decarboxylate and Release Difluorocarbene in Situ.chemicalbook.comthis Method Avoids the Need to Handle Gaseous Reagents and Offers High Yields. for Instance, Reacting 4 Hydroxy 3 Methoxybenzaldehyde with Sodium Chlorodifluoroacetate and Cesium Carbonate in a Dmf/water Mixture at 100°c Can Produce 4 Difluoromethoxy 3 Methoxybenzaldehyde in Yields As High As 91%.chemicalbook.com

Table 2: Comparison of Difluoromethoxylation Methods for 4-hydroxy-3-methoxybenzaldehyde
MethodDifluorocarbene SourceTypical ConditionsReported YieldReference
Gas-Phase ReagentChlorodifluoromethane (B1668795) (CHClF₂)NaOH, DMF, 90°C80% chemicalbook.com
Solid ReagentSodium 2-chloro-2,2-difluoroacetateCs₂CO₃, DMF/Water, 100°C, 3.5h91% chemicalbook.com
Phase-Transfer CatalysisChlorodifluoromethane (CHClF₂)Cs₂CO₃, n-butylammonium bromide, Isopropanol/DMF, 100°C, 3.5h91%

The choice of method depends on the scale of the synthesis and the available equipment. For industrial production, the use of chlorodifluoromethane may be more cost-effective, while for laboratory research, the use of solid precursors like sodium chlorodifluoroacetate is often preferred for its convenience and safety. chemicalbook.comgoogle.com The selectivity of the reaction for the 4-position hydroxyl group over the 3-position is generally high due to the greater acidity of the 4-OH proton.

Chemical Reactivity and Transformation Pathways of 4 Difluoromethoxy 3 Methoxyphenyl Methanamine

Reactions at the Primary Amine Functionality

The primary amine (–CH₂NH₂) is a key site for nucleophilic reactions, making it a versatile handle for conjugation and derivatization.

The primary amine of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine readily undergoes acylation with various acylating agents, such as acyl chlorides, acid anhydrides, and activated esters, to form stable amide bonds. This reaction is fundamental for conjugating the molecule to other chemical entities. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates, often mediated by reagents like silver fluoride, highlights advanced methods that could be adapted for creating N-difluoromethyl amide analogues. nih.govnih.gov Such transformations are crucial in medicinal chemistry for modifying the properties of a parent compound. researchgate.net

Table 1: Representative Acylation Reactions of Primary Amines

Acylating Agent Product Type General Conditions
Acyl Chloride (R-COCl) Amide Base (e.g., triethylamine, pyridine), aprotic solvent
Acid Anhydride ((RCO)₂O) Amide Aprotic solvent, may require a catalyst
Carboxylic Acid (R-COOH) Amide Coupling agent (e.g., DCC, EDC), base, aprotic solvent
Isothiocyanate (R-NCS) Thiourea Aprotic solvent, room temperature

This table presents generalized conditions for acylation reactions typical for primary amines like the one in the target compound.

The nucleophilic nature of the primary amine allows for alkylation reactions with alkyl halides or other electrophilic alkylating agents. These reactions can introduce one or two alkyl groups, yielding secondary or tertiary amines, respectively. Rhodium-catalyzed C–H alkylation of benzylamines with alkenes represents a sophisticated strategy for derivatization, although it typically targets the aromatic ring. nih.govrsc.orgfao.org More direct N-alkylation can be achieved under standard conditions. A highly modular technique has been developed for the α-difluoroalkylation of benzyl (B1604629) amines using trifluoromethylarenes, offering a modern pathway to medicinally relevant α-difluoromethylated amines. researchgate.netresearchgate.net Furthermore, derivatization techniques, such as fluoroacylation, are commonly employed to enhance volatility and improve detection for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com

Table 2: Common Derivatization Strategies for Primary Amines

Reagent Class Derivative Formed Purpose
Alkyl Halides (R-X) Secondary/Tertiary Amine Structural modification
Aldehydes/Ketones (RCHO/RCOR') Imine (Schiff base) Intermediate for reductive amination
Fluoroacyl Anhydrides Fluoroacyl amide Enhanced GC-MS analysis jfda-online.com
Trifluoromethylarenes α-difluoroalkylated amine Synthesis of complex amines researchgate.netresearchgate.net

This table summarizes common strategies for modifying the primary amine functionality.

Transformations Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring is governed by the electronic effects of its substituents: the methoxy (B1213986) (–OCH₃) group, the difluoromethoxy (–OCHF₂) group, and the aminomethyl (–CH₂NH₂) group.

In electrophilic aromatic substitution (SEAr), the rate and regioselectivity of the reaction are dictated by the substituents present on the ring. wikipedia.orgminia.edu.eg

Methoxy Group (–OCH₃): This is a strongly activating group due to its +R (resonance) effect, where the oxygen's lone pairs donate electron density to the ring. It is an ortho, para-director. libretexts.org

Difluoromethoxy Group (–OCHF₂): This group is moderately electron-withdrawing, primarily through its strong -I (inductive) effect caused by the highly electronegative fluorine atoms. nih.gov This deactivating effect can make electrophilic substitution more challenging compared to an unsubstituted ring.

Aminomethyl Group (–CH₂NH₂): This group is generally considered to be weakly activating and an ortho, para-director. However, under the acidic conditions often required for SEAr reactions, the amine can be protonated to form –CH₂NH₃⁺, which is a deactivating, meta-directing group.

Table 3: Electronic Effects of Substituents on the Aromatic Ring

Substituent Inductive Effect (-I/+I) Resonance Effect (-R/+R) Overall Effect Directing Influence
-OCH₃ -I (weak) +R (strong) Activating ortho, para
-OCHF₂ -I (strong) +R (weak) Deactivating meta (predicted)
-CH₂NH₂ -I (weak) None Activating (weak) ortho, para
-CH₂NH₃⁺ -I (strong) None Deactivating meta

This table outlines the electronic influence of each substituent on electrophilic aromatic substitution.

Reactivity and Stability of the Difluoromethoxy Moiety

The difluoromethoxy group (–OCHF₂) is generally a robust and metabolically stable functional group, a key reason for its incorporation into bioactive molecules. nih.gov However, it is not completely inert and can participate in specific chemical transformations.

While the C-F bond is very strong, the hydrogen atom of the difluoromethoxy group is acidic enough to be removed by a strong base. researchgate.net The stability of fluorinated groups on arenes under various acidic and basic conditions has been investigated, showing they are generally stable. rsc.org However, extreme conditions can lead to decomposition.

The primary chemical transformation of interest is the deprotonation of the Ar–OCHF₂ group. This reaction was not directly found for the OCHF₂ group in the search results, but analogous deprotonation of Ar-CF₂H groups using a combination of a Brønsted superbase and a weak Lewis acid has been demonstrated. acs.org This generates a nucleophilic Ar–CF₂⁻ synthon that can react with a variety of electrophiles, enabling the construction of new benzylic difluoromethylene linkages. acs.org While this applies to a C-CF₂H bond rather than an O-CF₂H bond, it points to the potential for similar reactivity pathways. The difluoromethoxy group can also be installed onto phenolic precursors using various difluoromethylating agents, including difluoromethyltriflate or reagents that generate difluorocarbene (:CF₂). nih.govnih.gov

Advanced Organic Reactions Utilizing the Core Structure

The structural features of this compound make it a promising candidate for a variety of advanced organic reactions. The primary amine can be readily converted into reactive intermediates, such as imines and azomethine ylides, which are key components in cycloaddition reactions. Furthermore, the benzylamine (B48309) moiety is a well-established substrate for various annulation protocols, enabling the construction of fused ring systems.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions, Imino Diels-Alder Reactions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For this compound, the primary amine is the key functional group that facilitates its participation in these transformations.

1,3-Dipolar Cycloadditions:

This compound can serve as a precursor for the in-situ generation of azomethine ylides, which are 1,3-dipoles. These intermediates can then react with various dipolarophiles in a [3+2] cycloaddition to yield five-membered nitrogen-containing heterocycles, such as pyrrolidines. A common method for generating azomethine ylides from primary amines like the title compound involves its condensation with an aldehyde or ketone.

For instance, the reaction of a benzylamine with isatin (B1672199) derivatives in the presence of a suitable dipolarophile, such as an activated alkene, is a well-established method for the synthesis of spirooxindole-pyrrolidines. beilstein-journals.orgbeilstein-journals.org In this context, this compound would be expected to react with an isatin to form an intermediate imine, which then tautomerizes to the azomethine ylide. Subsequent cycloaddition with a dipolarophile would furnish the corresponding spiropyrrolidine-oxindole. The regioselectivity of such reactions can often be controlled by additives. beilstein-journals.orgbeilstein-journals.org

Reaction TypeReactantsIntermediateProduct
1,3-Dipolar CycloadditionThis compound, Isatin, DipolarophileAzomethine YlideSpiropyrrolidine-oxindole derivative

Imino Diels-Alder Reactions:

The imino Diels-Alder reaction is a type of hetero-Diels-Alder reaction where an imine acts as the dienophile, reacting with a 1,3-diene to form a tetrahydropyridine (B1245486) derivative. organicreactions.org this compound can be readily converted to an imine by reaction with an aldehyde or ketone. The resulting imine, bearing the substituted phenyl group, can then participate in [4+2] cycloadditions.

The electronic nature of the substituents on the aromatic ring of the benzylamine can influence the reactivity of the imine dienophile. The difluoromethoxy and methoxy groups on the phenyl ring of the title compound will modulate the electron density of the imine, thereby affecting the reaction rate and selectivity. Lewis acid catalysis is often employed to activate the imine towards cycloaddition. For example, iron(III) chloride has been used to promote the imino Diels-Alder reaction between in situ generated N-aryl aldimines and styrene (B11656) derivatives. rsc.org

Reaction TypeReactantsIntermediateProduct
Imino Diels-Alder ReactionThis compound, Aldehyde/Ketone, DieneImineTetrahydropyridine derivative

Annulation Protocols (e.g., Iron-Catalyzed Relay Annulation)

Annulation reactions involving C-H activation and subsequent cyclization are powerful strategies for the synthesis of fused heterocyclic systems. Benzylamines are excellent substrates for such transformations, leading to the formation of isoquinoline (B145761) and related structures. acs.orgresearchgate.netacs.orgnih.govresearchgate.net

While a specific "iron-catalyzed relay annulation" involving this compound is not explicitly documented in the provided search results, the general principle of transition metal-catalyzed annulation of benzylamines is well-established. These reactions typically involve the directed C-H activation of the ortho-position of the benzylamine's aromatic ring, followed by coupling with a reaction partner like an alkyne or an α-diazo ketone. acs.orgacs.org

For example, rhodium-catalyzed annulation of primary benzylamines with α-diazo ketones has been developed for the synthesis of isoquinolines. acs.org Similarly, nickel-catalyzed [4+2] annulation of benzylamines and nitriles provides access to multisubstituted quinazolines. researchgate.net Cobalt-catalyzed enantioselective C-H annulation of benzylamines with alkynes has also been reported for the synthesis of chiral 1,2-dihydroisoquinolines. acs.org

Given these precedents, it is highly plausible that this compound could undergo similar transition metal-catalyzed annulation reactions. The electronic effects of the difluoromethoxy and methoxy substituents would likely influence the regioselectivity and efficiency of the C-H activation step.

Iron catalysis, in particular, is of great interest due to the low cost and low toxicity of iron. While the search results primarily point to iron-catalyzed synthesis of benzylamines rather than their annulation, the development of iron-catalyzed C-H activation/annulation protocols is an active area of research. researchgate.netrug.nlacs.orgnih.govnih.gov An iron-catalyzed process for the annulation of a substituted benzylamine like this compound would represent a sustainable approach to valuable heterocyclic scaffolds.

Annulation ProtocolCatalystReactant PartnerProduct
Rhodium-Catalyzed AnnulationRhodium complexα-Diazo KetoneIsoquinoline derivative
Nickel-Catalyzed [4+2] AnnulationNickel complexNitrileQuinazoline (B50416) derivative
Cobalt-Catalyzed AnnulationCobalt complexAlkyne1,2-Dihydroisoquinoline derivative

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the molecular framework and the electronic environment of each atom.

The ¹H NMR spectrum of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show a complex splitting pattern due to the three protons on the benzene (B151609) ring. The proton on C2 would likely appear as a singlet or a narrowly split doublet, while the protons on C5 and C6 would exhibit characteristic ortho- and meta-couplings. The aminomethyl protons (-CH₂NH₂) would likely appear as a singlet, though this could broaden or split depending on the solvent and concentration. The methoxy (B1213986) protons (-OCH₃) would present as a sharp singlet. A key feature would be the triplet signal for the proton of the difluoromethoxy group (-OCHF₂), arising from coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J in Hz)
Aromatic-H (C2)6.8 - 7.0s (or d)-
Aromatic-H (C5, C6)6.7 - 6.9m-
-OCHF₂6.5 - 6.7t~72-74
-CH₂NH₂3.7 - 3.9s-
-OCH₃3.8 - 3.9s-
-NH₂1.5 - 2.5br s-

Note: Predicted values are based on the analysis of structurally similar compounds. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would appear in the downfield region (110-150 ppm). The carbon of the difluoromethoxy group (-OCHF₂) would be identifiable by its triplet multiplicity due to coupling with the two fluorine atoms. The methoxy carbon (-OCH₃) and the aminomethyl carbon (-CH₂NH₂) would appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O (Aromatic C-O)145 - 150
C-Cl (Aromatic C-F)140 - 145
Aromatic C-H110 - 125
-OCHF₂115 - 120 (t)
-OCH₃~56
-CH₂NH₂~46

Note: Predicted values are based on the analysis of structurally similar compounds. 't' denotes a triplet. Actual values may vary.

¹⁹F NMR spectroscopy is particularly useful for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet due to coupling with the single proton of the same group (-OCHF₂). The chemical shift would be in the characteristic region for difluoromethoxy groups. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Data

Fluorine Group Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J in Hz)
-OCHF₂-80 to -85d~72-75

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet. Chemical shifts are referenced to CFCl₃.

While no specific 2D NMR data for this compound is readily available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring. An HSQC spectrum would correlate the signals of protons with their directly attached carbon atoms, providing definitive assignments for the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₁F₂NO₂), the expected exact mass can be calculated. The fragmentation pattern in the mass spectrum would also provide valuable structural information, with characteristic losses of fragments such as the aminomethyl group or the difluoromethoxy group.

Table 4: Predicted HRMS Data

Ion Predicted m/z
[M+H]⁺204.0830

Note: Predicted m/z value is calculated based on the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS would serve to determine its retention time, confirm its molecular weight, and provide insights into its fragmentation patterns, which is crucial for structural confirmation.

A reversed-phase high-performance liquid chromatography (HPLC) system would likely be employed, utilizing a C18 column. The mobile phase would typically consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid to facilitate protonation) and an organic solvent (like acetonitrile or methanol). The retention time of the compound is dependent on its polarity and interaction with the stationary phase.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source in positive ion mode, given the presence of the basic amine group which is readily protonated. The mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expected LC-MS Data:

ParameterExpected Value
Retention Time (t_R) Dependent on specific LC conditions
Ionization Mode ESI (+)
[M+H]⁺ (Calculated) C₉H₁₂F₂NO₂⁺
Exact Mass (m/z) 204.0830
Major Fragment Ions Analysis of the tandem mass spectrometry (MS/MS) spectrum would reveal characteristic fragment ions resulting from the cleavage of the molecule. Expected fragments could arise from the loss of the aminomethyl group or cleavage of the ether linkages.

The integration of LC with MS provides a robust method for both the qualitative and quantitative analysis of this compound, ensuring the identity and purity of the compound.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.

To perform single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound would be grown, typically by slow evaporation of a suitable solvent. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a unique fingerprint of the crystal structure.

The analysis of the diffraction data would reveal the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit. This information allows for the detailed characterization of the molecular geometry. For instance, the planarity of the benzene ring and the conformation of the difluoromethoxy, methoxy, and methanamine substituents relative to the ring would be determined with high precision.

Hypothetical Crystallographic Data:

ParameterHypothetical Value
Crystal System Monoclinic or Orthorhombic (Common for organic molecules)
Space Group e.g., P2₁/c or Pca2₁
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) would be determined.
Z (Molecules per unit cell) Typically 2, 4, or 8
Key Bond Lengths (Å) C-C (aromatic), C-O, C-F, C-N bond distances would be precisely measured.
Key Bond Angles (°) and Torsion Angles (°) These would define the exact conformation of the molecule in the crystal.

This detailed structural information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. nih.govnih.gov This analysis is performed based on the electron distribution of the molecule, calculated from the single-crystal X-ray diffraction data.

The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.

For this compound, Hirshfeld surface analysis would likely reveal the presence of various intermolecular interactions, including:

N-H···O and N-H···F Hydrogen Bonds: The amine group can act as a hydrogen bond donor to the oxygen atoms of the methoxy and difluoromethoxy groups, or to the fluorine atoms of neighboring molecules.

C-H···O and C-H···F Weak Hydrogen Bonds: The aromatic and methyl C-H groups can also participate in weaker hydrogen bonding interactions.

π-π Stacking: The aromatic rings of adjacent molecules may engage in stacking interactions.

H···H Contacts: A significant portion of the surface would be associated with non-specific van der Waals interactions between hydrogen atoms. nih.govnih.gov

Summary of Expected Intermolecular Contacts from Hirshfeld Surface Analysis:

Interaction TypeContributing AtomsExpected Percentage Contribution
H···H Hydrogen - Hydrogen~40-50%
O···H/H···O Oxygen - Hydrogen~20-30%
F···H/H···F Fluorine - Hydrogen~10-20%
C···H/H···C Carbon - Hydrogen~5-15%
C···C (π-π stacking) Carbon - Carbon~<5%

By quantifying the relative contributions of these different interactions, Hirshfeld surface analysis provides a detailed picture of the crystal packing and can be instrumental in the field of crystal engineering, where the goal is to design crystals with specific properties. nih.gov

Computational and Theoretical Studies of 4 Difluoromethoxy 3 Methoxyphenyl Methanamine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding a molecule's three-dimensional structure and flexibility, which in turn dictate its biological activity. The presence of the difluoromethoxy and methoxy (B1213986) groups on the phenyl ring, along with the rotatable aminomethyl side chain, suggests a complex conformational landscape for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine.

Ab initio and semi-empirical methods are foundational quantum chemical calculations used to determine the electronic structure and geometry of molecules. Ab initio methods, such as Hartree-Fock (HF), derive results from first principles without using experimental data. researchgate.netdntb.gov.uadntb.gov.ua These calculations are crucial for accurately predicting molecular geometries, rotational energy barriers, and vibrational frequencies. researchgate.net For instance, studies on related methoxyphenyl derivatives have utilized the HF method to investigate structural stability and conformational behavior. researchgate.net

Semi-empirical methods, such as Austin Model 1 (AM1), simplify calculations by incorporating some experimentally derived parameters, making them computationally less expensive and suitable for larger molecules. researchgate.net Research on methoxyphenol derivatives has employed AM1 calculations, often validated by ab initio methods, to correlate quantum chemical descriptors with experimental activities. researchgate.net For this compound, these methods would be applied to determine the preferred orientation of the difluoromethoxy and aminomethyl groups relative to the benzene (B151609) ring and to calculate the energy barriers between different stable conformers.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. worktribe.com DFT calculates the electronic energy of a molecule based on its electron density. Studies on related fluorinated aromatic compounds, such as trifluoromethoxybenzene, have used DFT with functionals like B3LYP to investigate conformational preferences. researchgate.net These studies reveal that the orientation of a fluorinated methoxy group (either in the plane of the phenyl group or perpendicular to it) is determined by a delicate energy balance. researchgate.net

For this compound, DFT would be instrumental in:

Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Analyzing Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity.

Mapping Molecular Electrostatic Potential (MEP): Identifying electron-rich and electron-deficient regions of the molecule to predict sites for intermolecular interactions.

Calculating Vibrational Spectra: Predicting infrared and Raman spectra to compare with experimental data and confirm structural assignments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential techniques for identifying the key structural features responsible for a molecule's biological activity. nih.govyoutube.com

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. nih.gov For phenylalkylamine derivatives, QSAR models have been developed using electronic, hydrophobic, and steric descriptors to account for variance in activity. nih.gov A QSAR study of this compound and its analogues would involve calculating various molecular descriptors (e.g., logP, polar surface area, electronic parameters) and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model of their activity against a specific biological target. frontiersin.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for binding to a specific receptor. dovepress.com For a series of active compounds, a common pharmacophore can be generated to serve as a 3D query for screening large virtual databases to find new, structurally diverse molecules with the potential for similar biological activity. frontiersin.orgresearchgate.net

Molecular Docking and Binding Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the mechanism of action at a molecular level.

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by the enzyme 4-aminobutyrate aminotransferase (GABA-T). Molecules that interact with GABA-T are of significant interest in neuroscience research.

Molecular docking simulations of this compound with the active site of GABA-T would be performed to predict its binding mode and affinity. The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds: Between the amine group of the ligand and polar residues in the enzyme's active site.

Aromatic Interactions: Pi-pi stacking or cation-pi interactions between the phenyl ring of the ligand and aromatic residues like tyrosine or phenylalanine.

Hydrophobic Interactions: Between the methoxy and difluoromethoxy groups and nonpolar pockets within the receptor.

Studies on related GABAergic compounds have used docking to interpret the mode of binding and validate QSAR and pharmacophore models, providing a comprehensive view of the structure-activity relationship. dovepress.com

Computational Prediction of Drug-Likeness and Pharmacokinetic Parameters

Before a compound is synthesized, computational models can predict its potential to be developed into a drug. nih.govbohrium.com These in silico predictions cover drug-likeness (compliance with established physicochemical property profiles) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govsrce.hrbigchem.eu

Drug-likeness is often assessed using frameworks like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ADME predictions forecast how a compound will behave in the body. mdpi.com For this compound, a range of important parameters can be predicted, as shown in the table below.

ParameterPredicted Value/ClassificationSignificance
Molecular Weight203.18 g/molCompliant with Lipinski's Rule (&lt;500)
logP (Lipophilicity)1.8 - 2.5Indicates good balance between solubility and permeability
Topological Polar Surface Area (TPSA)44.1 ŲSuggests good cell membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule (&le;5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (&le;10)
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PermeantYesPotential for activity in the central nervous system
CYP450 2D6 SubstrateYesPotential for metabolism by a major drug-metabolizing enzyme
Plasma Protein BindingModerate to HighInfluences distribution and half-life in the body

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful lens for investigating the intricate mechanisms of chemical reactions involving this compound. Through the application of theoretical models, researchers can elucidate potential reaction pathways, characterize transition states, and predict the energetics of various transformations. These in silico studies are instrumental in understanding the reactivity of this molecule and guiding the design of synthetic routes.

One of the primary areas of computational investigation for substituted benzylamines is their behavior in nucleophilic substitution reactions. researchgate.net Density Functional Theory (DFT) calculations are a common tool to model these processes. For a molecule like this compound, computational studies could explore its reaction with various electrophiles. The electronic nature of the substituents on the phenyl ring—the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group—would significantly influence the nucleophilicity of the amine and the stability of any intermediates or transition states. researchgate.net

For instance, a theoretical study might compare the energy barriers for SN2-type reactions. The findings would likely indicate that the electron-donating methoxy group enhances the reaction rate compared to an unsubstituted benzylamine (B48309), while the difluoromethoxy group would have a deactivating effect. researchgate.net

Another significant area of computational exploration is the oxidation of benzylamines. These reactions can lead to the formation of valuable products like imines or benzonitriles. rsc.orgias.ac.in Computational models can help to unravel the step-by-step mechanism of these oxidations, including the initial hydrogen abstraction from the benzylic position and subsequent transformations. DFT simulations can be employed to investigate the role of different oxidants and catalysts in these reactions. rsc.org The presence of the difluoromethoxy and methoxy groups would be expected to modulate the stability of radical or cationic intermediates that may form during the oxidation process.

Furthermore, computational studies can shed light on more complex transformations, such as palladium-catalyzed C-H bond activation. acs.org These theoretical investigations can map out the entire catalytic cycle, including the coordination of the benzylamine to the metal center, the C-H activation step, and the subsequent functionalization. The electronic properties of the substituents on the aromatic ring play a crucial role in the feasibility and regioselectivity of such reactions, and computational chemistry provides a means to predict these outcomes. acs.org

To illustrate the type of data generated from such computational studies, the following tables provide hypothetical energetic data for two potential reaction pathways of this compound: a nucleophilic substitution reaction and a palladium-catalyzed C-H activation. These values are representative of what would be calculated in a detailed theoretical investigation.

Table 1: Calculated Activation Energies for a Hypothetical SN2 Reaction

Reactant SystemTransition StateActivation Energy (kcal/mol)
This compound + CH₃I[TS₁]22.5
Benzylamine + CH₃I[TS₂]24.0
4-Methoxybenzylamine + CH₃I[TS₃]21.8

Note: The data in this table is illustrative and intended to represent typical outputs of computational studies.

Table 2: Relative Free Energies for a Hypothetical Palladium-Catalyzed C-H Activation Pathway

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
1Reactants0.0
2Coordination Complex-5.2
3C-H Activation Transition State+18.7
4Palladacycle Intermediate-10.1
5Reductive Elimination Transition State+15.3
6Products-25.8

Note: The data in this table is illustrative and intended to represent typical outputs of computational studies.

These computational approaches not only provide fundamental insights into the reaction mechanisms of this compound but also serve as a predictive tool for its chemical behavior, aiding in the development of novel synthetic methodologies.

Design and Synthesis of Analogues and Derivatives with 4 Difluoromethoxy 3 Methoxyphenyl Methanamine As a Core Scaffold

Systematic Structural Modifications for Academic Exploration

The systematic modification of the [4-(difluoromethoxy)-3-methoxyphenyl]methanamine scaffold allows for a comprehensive exploration of the chemical space around this core structure. These modifications can be broadly categorized into variations of the benzylic amine, substitutions on the aromatic ring, and alterations of the difluoromethoxy group.

The primary amine of this compound is a key site for derivatization, enabling the introduction of a wide range of functionalities that can modulate the compound's properties. Common synthetic strategies to modify the benzylic amine include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Secondary and tertiary amines can be synthesized via reductive amination of the precursor aldehyde, 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655), with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) harvard.edu. This method is highly efficient and tolerates a wide range of functional groups masterorganicchemistry.com. Alternatively, direct alkylation of this compound with alkyl halides can be employed, though this method may lead to over-alkylation masterorganicchemistry.com.

N-Acylation: Amides can be readily formed by reacting the primary amine with acyl chlorides or carboxylic acids activated with coupling agents. For instance, N-acylation with fatty acid chlorides can introduce long alkyl chains, potentially altering the lipophilicity and membrane permeability of the resulting analogues nih.gov.

N-Arylation: The synthesis of N-aryl derivatives can be achieved through methods like the Buchwald-Hartwig amination, which allows for the coupling of the primary amine with aryl halides or triflates, catalyzed by a palladium complex semanticscholar.orgnih.govmdpi.comresearchgate.net. This reaction is versatile and allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups.

A summary of potential variations on the benzylic amine moiety is presented in the table below.

Modification TypeReagents and ConditionsResulting Moiety
N-AlkylationAlkyl halide, base; or Aldehyde/Ketone, NaBH(OAc)₃Secondary or Tertiary Amine
N-AcylationAcyl chloride, base; or Carboxylic acid, DCC/DMAPAmide
N-ArylationAryl halide, Pd catalyst, base (Buchwald-Hartwig)Secondary Arylamine
N-SulfonylationSulfonyl chloride, baseSulfonamide

The aromatic ring of the scaffold provides further opportunities for structural diversification through electrophilic aromatic substitution reactions. The existing methoxy (B1213986) and difluoromethoxy groups are ortho, para-directing, influencing the position of incoming electrophiles uci.edu. The starting material for many of these syntheses is 4-(difluoromethoxy)-3-methoxybenzaldehyde chemicalbook.comsigmaaldrich.com.

Alkoxy Analogues (Ethoxy, Isopropoxy): Synthesis of ethoxy or isopropoxy analogues would typically start from a suitably substituted vanillin (B372448) derivative where the 3- or 4-hydroxyl group is alkylated prior to the introduction of the other functionalities.

Cyano and Nitro Groups: A nitro group can be introduced onto the aromatic ring via nitration using a mixture of nitric and sulfuric acids. The position of nitration will be directed by the existing substituents. For instance, nitration of 4-(difluoromethoxy)aniline (B1299965) has been reported uci.edugoogle.comgoogle.com. Subsequent reduction of the nitro group can yield an amino group, which can be further modified, for example, through Sandmeyer reaction to introduce a cyano group.

Fluoro, Trifluoromethoxy, and Difluoroethoxy Groups: The introduction of additional fluorine-containing moieties can significantly impact the electronic properties and metabolic stability of the molecule chemicalbook.comacs.orgnih.gov. Direct fluorination of the aromatic ring can be challenging, but methods for the synthesis of trifluoromethoxy and difluoromethoxy arenes are available, often involving visible light photoredox catalysis chemicalbook.comacs.org. The synthesis of a difluoroethoxy analogue would likely involve the reaction of a corresponding phenol (B47542) with a difluoroethylating agent.

Difluoromethyl Group: The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor acs.orgresearchgate.net. Its introduction can be achieved through various methods, including the direct conversion of an alcohol to a difluoromethyl group via metallaphotoredox deoxydifluoromethylation princeton.edu.

The following table summarizes potential substitutions on the aromatic ring and the general synthetic approaches.

SubstituentPotential Position(s)General Synthetic Approach
Ethoxy3 or 4Williamson ether synthesis on a corresponding phenol precursor
Isopropoxy3 or 4Williamson ether synthesis on a corresponding phenol precursor
Cyano2, 5, or 6Sandmeyer reaction from a corresponding amine
Nitro2, 5, or 6Electrophilic nitration
Fluoro2, 5, or 6Electrophilic fluorination or from a corresponding amine via Schiemann reaction
Trifluoromethoxy2, 5, or 6Radical trifluoromethoxylation of the aromatic ring
Difluoroethoxy3 or 4Difluoroethylation of a corresponding phenol precursor
Difluoromethyl2, 5, or 6Radical difluoromethylation or from a corresponding aldehyde

The difluoromethoxy group is generally considered to be metabolically stable. However, its modification or replacement is a strategy to further explore the SAR of the scaffold. The C-F bonds are strong, and the selective cleavage of one or two C-F bonds to introduce other functionalities is challenging sioc-journal.cn. Under certain conditions, hydrolysis of a difluoromethoxy group has been observed, particularly when neighboring group participation is possible, though this is not a general synthetic transformation nih.govnih.gov. The complete removal or replacement of the difluoromethoxy group would likely require a multi-step de novo synthesis starting from a different precursor. More commonly, the difluoromethoxy group is retained, and its electronic influence on the molecule is explored through modifications at other positions.

Bioisosteric Replacements in Scaffold Design

Bioisosterism is a key strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. In the context of the this compound scaffold, several bioisosteric replacements can be envisaged.

The difluoromethoxy group itself can be considered a bioisostere of a methoxy or hydroxyl group, offering increased metabolic stability nih.gov. The difluoromethyl group is another important bioisostere for hydroxyl, thiol, or even amine groups, as it can act as a lipophilic hydrogen bond donor acs.orgresearchgate.netrsc.org. Replacing the methoxy group at the 3-position with a difluoromethyl group could therefore be a viable strategy to modulate the compound's properties. The replacement of the oxygen atom of the methoxy or difluoromethoxy group with a difluoromethylene (CF₂) unit to give a difluoroethyl or trifluoroethyl group, respectively, is another bioisosteric replacement that can enhance metabolic stability and alter the conformational preferences of the molecule sioc-journal.cn.

The following table provides examples of bioisosteric replacements for the functional groups present in the core scaffold.

Original GroupBioisosteric ReplacementRationale
Methoxy (-OCH₃)Difluoromethyl (-CHF₂)Increased metabolic stability, potential for hydrogen bond donation
Methoxy (-OCH₃)Ethyl (-CH₂CH₃)Similar size, altered electronics and lipophilicity
Methoxy (-OCH₃)Thio-methyl (-SCH₃)Altered electronics and hydrogen bonding capacity
Difluoromethoxy (-OCHF₂)Difluoromethyl (-CHF₂)Removal of the ether oxygen, potential for hydrogen bond donation
Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Increased lipophilicity and electron-withdrawing nature

Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a computational or synthetic strategy aimed at identifying new core structures (scaffolds) that maintain the essential pharmacophoric features of a known active molecule nih.govnih.govchemicalbook.com. Starting from the this compound core, one could explore alternative heterocyclic scaffolds that mimic the spatial arrangement of the key functional groups.

For example, the benzylamine (B48309) moiety can be incorporated into a larger heterocyclic system. A common scaffold hopping strategy involves replacing a flexible side chain with a more rigid cyclic structure to improve binding affinity and selectivity. One could envision synthesizing quinazoline (B50416) or benzimidazole (B57391) derivatives where the [4-(difluoromethoxy)-3-methoxyphenyl] group is attached to the heterocyclic core ibmmpeptide.comresearchgate.net. Such strategies can lead to the discovery of novel chemotypes with potentially improved pharmacological profiles dundee.ac.uk.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of structurally related compounds, known as libraries. The this compound scaffold is well-suited for combinatorial approaches due to the synthetic accessibility of its precursor, 4-(difluoromethoxy)-3-methoxybenzaldehyde, and the reactivity of the primary amine.

Solid-phase synthesis is a particularly attractive method for generating libraries of benzylic amine derivatives nih.govnih.govresearchgate.netmdpi.com. The starting aldehyde can be immobilized on a solid support, followed by reductive amination with a diverse set of primary or secondary amines. Alternatively, the primary amine of the core scaffold can be attached to a resin and subsequently acylated or alkylated with a variety of building blocks. These approaches allow for the efficient and systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with desired properties.

Applications in Chemical Biology and Advanced Materials Research

Development as Chemical Probes for Target Identification

Chemical probes are indispensable tools in chemical biology for the identification and characterization of protein targets and for dissecting complex biological pathways. The structural features of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine, particularly its primary amine group, provide a reactive handle for its incorporation into such probes.

Lysine-Reactive Probes and Proteome-Wide Screening

While no specific studies have been published to date detailing the use of this compound in lysine-reactive probes for proteome-wide screening, the primary amine functionality of this compound makes it theoretically suitable for such applications. Lysine (B10760008) residues on the surface of proteins are common targets for chemical probes due to their nucleophilicity. Benzylamine (B48309) derivatives can be chemically modified to incorporate electrophilic warheads that covalently bind to lysine residues. Such probes, often equipped with a reporter tag like biotin (B1667282) or an alkyne for click chemistry, enable the enrichment and subsequent identification of labeled proteins from complex biological samples using mass spectrometry. The difluoromethoxy and methoxy (B1213986) substituents on the phenyl ring could modulate the reactivity and selectivity of such a probe, potentially offering advantages in specific biological contexts.

Fluorophore-Modified Amine-Reactive Probes

Similarly, there is a lack of published research on the direct use of this compound in fluorophore-modified amine-reactive probes. However, the inherent reactivity of its primary amine allows for the straightforward attachment of a fluorophore. This would transform the molecule into a fluorescent probe that can be used to label and visualize biomolecules or cellular structures. The choice of fluorophore would determine the photophysical properties of the resulting probe, such as its excitation and emission wavelengths, quantum yield, and photostability. The substituted phenyl ring could further influence the probe's cellular uptake, localization, and interaction with its biological targets.

Role as Building Blocks for Complex Molecular Architectures

The chemical structure of this compound makes it a valuable synthetic intermediate for the construction of more elaborate molecular structures, including a wide array of heterocyclic systems and polymeric materials.

Synthetic Intermediates for Heterocyclic Systems

Benzylamine derivatives are common precursors in the synthesis of various nitrogen-containing heterocyclic compounds. Although specific synthetic routes starting from this compound to the heterocycles listed below have not been explicitly documented in the available literature, its chemical nature suggests its potential as a versatile starting material.

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic System General Synthetic Relevance of Benzylamines
Thiazoles Benzylamines can be used in Hantzsch-type thiazole (B1198619) syntheses or related multi-component reactions.
Isoxazoles The amine functionality can be transformed into other reactive groups necessary for isoxazole (B147169) ring formation.
Quinolinones Benzylamines can participate in cyclization reactions with appropriate dicarbonyl compounds or their equivalents.
Benzimidazoles Condensation reactions of o-phenylenediamines (which could be synthesized from the title compound) with aldehydes or carboxylic acids are a common route. For instance, 5-difluoromethoxy-2-mercapto-1H-benzimidazole has been synthesized from 4-difluoro-methoxy-o-phenylenediamine.
Triazoles The amine can be converted to an azide, a key component in click chemistry for the formation of 1,2,3-triazoles.
Oxadiazoles The amine group can be acylated and subsequently cyclized to form 1,3,4-oxadiazoles.
Tetrahydroquinolines Benzylamines can undergo Povarov-type reactions or other cycloadditions to form tetrahydroquinolines.

| Furocoumarins | While less direct, the benzylamine moiety could be elaborated into a key intermediate for the annulation of a furan (B31954) ring onto a coumarin (B35378) scaffold. |

Precursors for Polymer Synthesis and Supramolecular Assemblies

Currently, there is no specific literature describing the use of this compound as a monomer for polymer synthesis or as a component in supramolecular assemblies. However, the primary amine group allows for its incorporation into various polymer backbones, such as polyamides, polyimides, or polyureas, through condensation polymerization reactions. The resulting polymers would possess the unique electronic and steric properties imparted by the difluoromethoxy and methoxy-substituted phenyl ring, which could lead to materials with tailored thermal, optical, or mechanical properties.

In the context of supramolecular chemistry, the ability of the amine group to form hydrogen bonds and the potential for the aromatic ring to engage in π-π stacking interactions make this compound a candidate for the design of self-assembling systems. These could include gels, liquid crystals, or discrete molecular cages with potential applications in sensing, catalysis, or drug delivery.

Investigation of Mechanism of Action at the Molecular and Cellular Level (In Vitro Investigations)

There are no published in vitro studies specifically investigating the mechanism of action of this compound at the molecular or cellular level. However, related compounds containing the difluoromethoxy-phenyl motif have been the subject of biological evaluation. For example, research on 2-difluoromethoxy-substituted estratriene sulfamates has demonstrated their in vitro anti-proliferative activity against breast cancer cell lines. These studies suggest that the difluoromethoxy group can be a valuable substituent in the design of biologically active molecules.

Future in vitro investigations of this compound could explore a range of potential biological activities, such as enzyme inhibition, receptor binding, or effects on cell signaling pathways. Such studies would be essential to elucidate its potential as a therapeutic agent or as a tool for probing biological systems.

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-difluoromethoxy-2-mercapto-1H-benzimidazole
4-difluoro-methoxy-o-phenylenediamine

Modulators of Enzyme Activity

The [4-(Difluoromethoxy)-3-methoxyphenyl] moiety is a key structural element in the development of potent and selective enzyme inhibitors, particularly for Phosphodiesterase 4 (PDE4). While direct inhibitory action by this compound is not extensively documented, its corresponding aldehyde precursor, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, is a critical intermediate in the synthesis of the selective PDE4 inhibitor, Roflumilast. google.com The catechol ether pharmacophore, which includes the difluoromethoxy and methoxy groups, is a feature abstracted from successful PDE4 inhibitors like Roflumilast and is used to design new bifunctional agents. nih.gov This highlights the importance of the [4-(Difluoromethoxy)-3-methoxyphenyl] scaffold in achieving high-potency inhibition of PDE4, an enzyme implicated in inflammatory pathways.

A review of the available scientific literature did not yield specific information regarding the role of this compound or its direct derivatives as modulators of Topoisomerase II, O-GlcNAcase, Notum, or Acetylcholinesterase.

Ligands for Receptor Systems and Protein-Protein Interactions

The this compound framework serves as a foundational structure for synthesizing inhibitors that disrupt critical protein-protein interactions, such as that between the PA and PB1 subunits of the influenza virus RNA polymerase. This interaction is essential for the assembly and function of the viral replication machinery, making it a prime target for antiviral drug discovery. nii.ac.jpunisi.itmdpi.com

Specifically, the closely related precursor 4-(difluoromethoxy)aniline (B1299965) is utilized in the synthesis of N-[4-(difluoromethoxy)phenyl]-2-cyanoacetamide. unisi.it This intermediate is a component in the construction of a larger library of compounds designed to inhibit the PA-PB1 interaction. The data from these studies underscore the utility of the difluoromethoxy-phenyl motif in generating potent antiviral candidates.

Compound NameStructureRoleReference
N-[4-(difluoromethoxy)phenyl]-2-cyanoacetamideC₁₀H₈F₂N₂O₂Synthetic intermediate for PA-PB1 inhibitors unisi.it

The table above is interactive and can be sorted by column.

No specific research was identified that details the application of this compound as a ligand for the CFTR receptor system.

Interaction with Epigenetic Targets

A comprehensive review of published scientific studies did not reveal direct evidence of this compound or its immediate derivatives being designed or utilized as ligands for epigenetic targets such as Histone Deacetylases (HDACs), methyltransferases, demethylases, or readers of acetylated/methylated histones. While other difluorinated compounds, such as difluoromethyl-1,3,4-oxadiazoles, have been explored as selective HDAC6 inhibitors, a synthetic or functional link to the this compound scaffold is not established in the current literature. nih.gov

Modulation of Key Signaling Pathways

Based on the available literature, there is no direct evidence to suggest that this compound modulates the Cholinergic or Wnt signaling pathways. While inhibitors of the Wnt pathway antagonist Notum can modulate Wnt signaling, a direct connection between the synthesis of these inhibitors and the specific compound has not been established in the reviewed sources. nih.govnih.gov

Cell-Based Assays for Biological Activity

While various fluorinated aromatic compounds are routinely evaluated in cell-based assays, a specific search of the scientific literature did not yield data on the biological activity of this compound in YFP functional assays. Similarly, its antiproliferative activity in cancer cell lines and its potential anthelmintic activity against nematodes have not been specifically reported in the reviewed research. General statements from suppliers suggest that related isomers like 3-(Difluoromethoxy)benzylamine may be used in oncology research, but specific, peer-reviewed cell-based assay data for the title compound is not available. chemimpex.com

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Correlation Between Structural Features and Biological Efficacy in Model Organisms (e.g., C. elegans)

A review of the scientific literature found no structure-activity relationship (SAR) studies involving this compound or its derivatives conducted in the model organism Caenorhabditis elegans. Research on anthelmintic discovery using C. elegans has focused on other chemical classes. nih.govnih.gov

Influence of Substituents on Activity within Chemical Series

The chemical scaffold this compound serves as a valuable building block in the design of bioactive molecules, particularly in the field of chemical biology for the development of enzyme inhibitors. The specific arrangement of the difluoromethoxy, methoxy, and methanamine groups on the phenyl ring provides a unique three-dimensional structure and electronic profile that can be systematically modified to probe interactions with biological targets. Structure-activity relationship (SAR) studies on chemical series derived from this core have elucidated the profound impact of substituent modifications on biological activity.

A prominent example of the utility of the this compound scaffold is in the development of potent inhibitors for phosphodiesterase 10A (PDE10A). This enzyme is a key target in the discovery of novel therapeutics for neurological and psychiatric disorders. Research into a series of PDE10A inhibitors has provided detailed insights into how substitutions at various positions on the this compound moiety influence inhibitory potency.

The general structure for this series of PDE10A inhibitors can be depicted as follows, with key points of modification highlighted:

General chemical structure of PDE10A inhibitors based on the this compound scaffold, with R1, R2, and the phenyl ring positions highlighted for substitution.
General structure of PDE10A inhibitors highlighting variable substituent positions.

Impact of Substituents on the Amine (R1):

Modifications to the exocyclic methanamine group have been shown to be a critical determinant of PDE10A inhibitory activity.

Small Alkyl Groups: The presence of a small alkyl substituent, such as a methyl group, on the amine nitrogen is often favorable for high potency.

Cyclic Systems: Incorporation of the amine nitrogen into a heterocyclic ring system, for instance, a pyrrolidine (B122466) or piperidine (B6355638) ring, can also lead to potent inhibitors. This suggests that constraining the conformation of the amine substituent can be beneficial for optimal binding to the enzyme.

Impact of Substituents on the Phenyl Ring (R2 and other positions):

Alterations to the substitution pattern on the core phenyl ring, as well as the nature of the groups attached to it, significantly modulate the inhibitory activity.

Fused Ring Systems: A recurrent structural motif in highly potent analogs is the annulation of a heterocyclic ring system onto the phenyl ring of the this compound core. In many potent PDE10A inhibitors, a substituted phthalazinone or a similar bicyclic heteroaromatic system is fused to the core. This extension of the aromatic system appears to be crucial for establishing key interactions within the active site of the PDE10A enzyme.

Substitutions on Fused Rings: The nature and position of substituents on these fused ring systems provide an additional layer of modulation for the biological activity. For example, the introduction of methoxy or fluoro groups on the fused phthalazinone ring can fine-tune the potency and selectivity of the inhibitor.

The following interactive data table summarizes the structure-activity relationships for a selection of PDE10A inhibitors based on the this compound scaffold, with data derived from patent literature.

IC50 values represent the concentration of the compound required to inhibit 50% of the PDE10A enzyme activity.

The SAR data clearly demonstrates that the this compound scaffold is a highly adaptable platform for the design of potent enzyme inhibitors. The difluoromethoxy group is a key bioisostere for the more metabolically labile methoxy group, often conferring improved pharmacokinetic properties. The synergistic effect of a fused heterocyclic system and specific substitutions on the exocyclic amine highlights the intricate requirements for achieving high-affinity binding to the PDE10A enzyme. These findings underscore the power of systematic medicinal chemistry efforts in optimizing the biological activity of lead compounds based on this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine?

  • Methodological Answer : Synthesis typically involves functional group transformations. For example, a transition metal-free catalytic reduction using an abnormal N-heterocyclic carbene (NHC)-based potassium complex can reduce primary amides to amines under mild conditions . Alternatively, coupling reactions with methoxyphenyl intermediates (e.g., (3-methoxyphenyl)methanamine) may be used, followed by difluoromethoxy group introduction via nucleophilic substitution or oxidation-reduction sequences . Purification often employs column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry.

Q. How is this compound characterized analytically?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and difluoromethoxy group integrity (distinct CF₂ splitting patterns).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., 439.0984 for related metabolites) .
  • HPLC/GC-MS : Purity assessment and detection of byproducts (e.g., using C8 cartridges for metabolite analysis) .
  • X-ray Crystallography : Optional for absolute stereochemical confirmation if crystalline derivatives are synthesized.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Waste Management : Segregate waste and dispose via licensed biohazard contractors to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) prior to in vivo studies, as many analogs are restricted to non-therapeutic research .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for enzyme inhibition?

  • Methodological Answer :

  • QSAR Modeling : Develop linear regression models using descriptors like molecular weight, logP, and electronic parameters. For example, a PLK-1 inhibitor QSAR study identified outlier compounds with methoxyphenyl groups, highlighting substituent effects on bioactivity .
  • Enzyme Assays : Test inhibitory potency against targets (e.g., phosphodiesterases) using fluorescence-based assays (e.g., Zardaverine analogs inhibit PDE3/4 with IC₅₀ values in nM ranges) .
  • Molecular Docking : Simulate binding interactions with homology models of target enzymes (e.g., MMP-13 or PDE isoforms) .

Q. What strategies are used to study metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. For example, related difluoromethoxy compounds undergo oxidative defluorination or O-demethylation .
  • Stability Studies : Assess pH and temperature-dependent degradation kinetics (e.g., track half-life in simulated gastric fluid).
  • Isotope Labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways .

Q. How can researchers address contradictory data in biological activity studies involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm IC₅₀/EC₅₀ consistency.
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions.
  • Batch Variability Checks : Compare results across synthetic batches to rule out purity issues (e.g., residual solvents affecting assay outcomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
Reactant of Route 2
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.